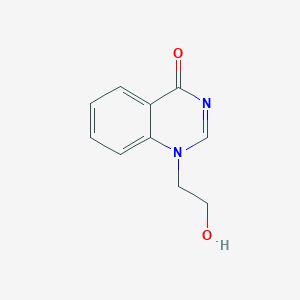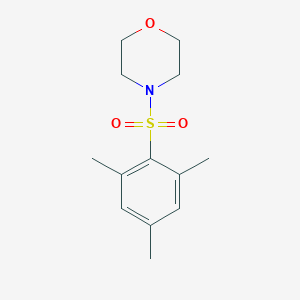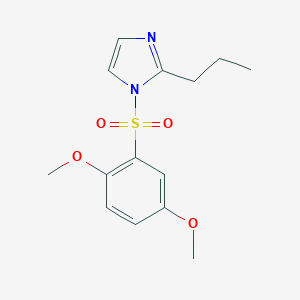
1-(2-hydroxyethyl)-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyethyl)-4(1H)-quinazolinone, also known as HEQ, is a heterocyclic organic compound with the chemical formula C10H10N2O2. HEQ is a derivative of quinazolinone and is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and differentiation. 1-(2-hydroxyethyl)-4(1H)-quinazolinone also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to have several biochemical and physiological effects. 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-hydroxyethyl)-4(1H)-quinazolinone also inhibits the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to have neuroprotective effects by reducing the production of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-hydroxyethyl)-4(1H)-quinazolinone has several advantages for use in lab experiments. 1-(2-hydroxyethyl)-4(1H)-quinazolinone is readily available and relatively inexpensive. Additionally, 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied and has a well-established mechanism of action. However, 1-(2-hydroxyethyl)-4(1H)-quinazolinone also has some limitations. 1-(2-hydroxyethyl)-4(1H)-quinazolinone is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 1-(2-hydroxyethyl)-4(1H)-quinazolinone can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-hydroxyethyl)-4(1H)-quinazolinone. One area of research is the development of 1-(2-hydroxyethyl)-4(1H)-quinazolinone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of 1-(2-hydroxyethyl)-4(1H)-quinazolinone as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-hydroxyethyl)-4(1H)-quinazolinone and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
1-(2-hydroxyethyl)-4(1H)-quinazolinone can be synthesized by several methods, including the Pinner reaction, the Gabriel synthesis, and the cyclization of 2-aminobenzamide with glyoxylic acid. The Pinner reaction is the most commonly used method for synthesizing 1-(2-hydroxyethyl)-4(1H)-quinazolinone. In this method, 2-aminobenzamide is reacted with ethyl orthoformate and hydrochloric acid to form 1-(2-hydroxyethyl)-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
1-(2-hydroxyethyl)-4(1H)-quinazolinone has been extensively studied for its biological activities, including its anticancer, anti-inflammatory, and antiviral properties. 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 1-(2-hydroxyethyl)-4(1H)-quinazolinone also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-hydroxyethyl)-4(1H)-quinazolinone has been shown to have antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Nombre del producto |
1-(2-hydroxyethyl)-4(1H)-quinazolinone |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c13-6-5-12-7-11-10(14)8-3-1-2-4-9(8)12/h1-4,7,13H,5-6H2 |
Clave InChI |
LIOKDZIZOGVBHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=CN2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B225137.png)




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)

